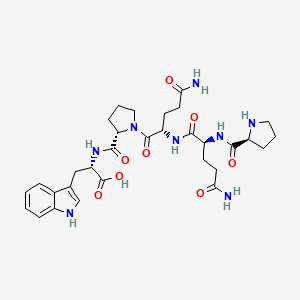
Sulfurothious chloride fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfurothious chloride fluoride is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound contains sulfur, chlorine, and fluorine atoms, which contribute to its distinct reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfurothious chloride fluoride typically involves the reaction of sulfur-containing precursors with chlorine and fluorine sources. One common method is the direct fluorination of sulfur chlorides using fluorinating agents such as sulfuryl fluoride (SO₂F₂) or other solid reagents like FDIT and AISF . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using sulfuryl fluoride gas. This method is favored due to its efficiency and the availability of sulfuryl fluoride as a reagent. The process involves the careful handling of reactive gases and the use of specialized equipment to ensure safety and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfurothious chloride fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonyl fluorides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Sulfurothious chloride fluoride has found applications in several scientific research areas:
Mécanisme D'action
The mechanism by which sulfurothious chloride fluoride exerts its effects involves its interaction with molecular targets through its reactive sulfur, chlorine, and fluorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved often include nucleophilic attack on the sulfur or halogen atoms, leading to various downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonyl Fluorides: These compounds share the sulfur-fluorine bond and are known for their stability and reactivity in organic synthesis.
Sulfonyl Chlorides: Similar to sulfurothious chloride fluoride, these compounds contain sulfur-chlorine bonds and are widely used as electrophiles in chemical reactions.
Fluoroalkyl Compounds: These compounds feature fluorine atoms bonded to carbon and exhibit unique reactivity due to the presence of fluorine.
Uniqueness
This compound stands out due to its combination of sulfur, chlorine, and fluorine atoms, which impart distinct chemical properties.
Propriétés
Numéro CAS |
288370-46-7 |
|---|---|
Formule moléculaire |
ClFS2 |
Poids moléculaire |
118.6 g/mol |
Nom IUPAC |
chloro-fluoro-sulfanylidene-λ4-sulfane |
InChI |
InChI=1S/ClFS2/c1-4(2)3 |
Clé InChI |
SWWQLAYPTKRVHO-UHFFFAOYSA-N |
SMILES canonique |
FS(=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


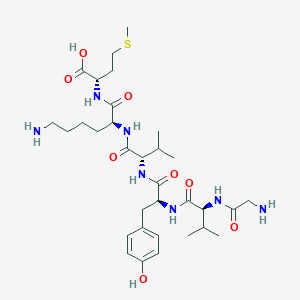

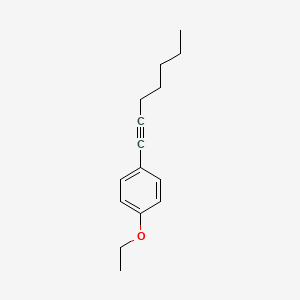

![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)
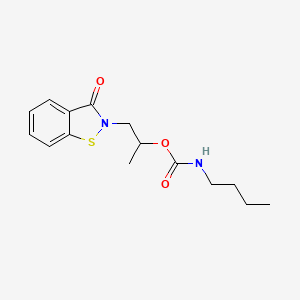
![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)
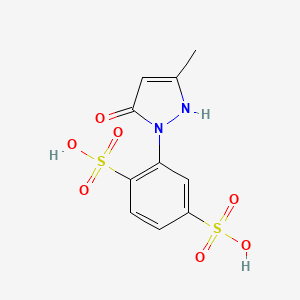
![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)
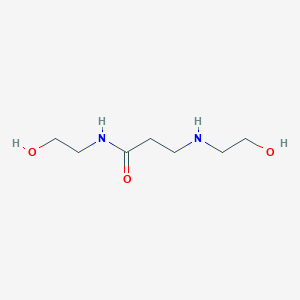
![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)

